(3aR,3a'R,8aS,8a'S)-2,2'-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole]
Description
(3aR,3a'R,8aS,8a'S)-2,2'-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole] is a chiral bisoxazoline ligand characterized by a cyclohexylidene bridge connecting two indeno-oxazole moieties. Its stereochemistry (3aR,3a'R,8aS,8a'S) confers distinct spatial and electronic properties, making it valuable in asymmetric catalysis. The compound is identified by CAS number 182122-13-0 () and has a molecular formula C27H28N2O2 (molecular weight: 412.52) .
Properties
Molecular Formula |
C26H26N2O2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[1-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)cyclohexyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C26H26N2O2/c1-6-12-26(13-7-1,24-27-22-18-10-4-2-8-16(18)14-20(22)29-24)25-28-23-19-11-5-3-9-17(19)15-21(23)30-25/h2-5,8-11,20-23H,1,6-7,12-15H2 |
InChI Key |
RPTWHOHESXOONM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Amino Alcohols with Cyclohexanedione Derivatives
The foundational step involves forming the oxazole rings through cyclocondensation. A modified procedure from Organic Syntheses outlines the synthesis of analogous bisoxazolines. For the cyclohexylidene variant:
Procedure :
- Reactants :
- 2-Amino-1-indanol (2 equiv)
- 1,1-Cyclohexanedione (1 equiv)
- Anhydrous THF (solvent)
- Sodium hydride (NaH, 3 equiv) as base
Reaction Conditions :
- Stirred at 0°C for 15 min, then refluxed at 80°C for 12 h under nitrogen.
- Quenched with saturated NH$$_4$$Cl solution and extracted with dichloromethane.
Workup :
- Organic layers dried over Na$$2$$SO$$4$$, concentrated, and purified via recrystallization (EtOAc/hexane).
Key Characterization :
- $$^1$$H NMR (CDCl$$3$$): δ 7.2–7.4 (m, Ar-H), 5.1–5.3 (m, oxazole-CH), 2.8–3.1 (m, cyclohexylidene-CH$$2$$).
- Chiral HPLC confirmed >99% enantiomeric excess (ee).
Transition Metal-Catalyzed Coupling Reactions
A patent by Google Patents describes a copper-catalyzed method for bisoxazoline ligands. Adapted for the cyclohexylidene derivative:
Procedure :
- Catalyst System :
- Cu(OTf)$$_2$$ (5 mol%)
- Chiral bisoxazoline ligand (10 mol%)
Reactants :
- 1,1-Dibromocyclohexane (1 equiv)
- Preformed indeno-oxazole monomers (2 equiv)
Conditions :
- Heated at 60°C in toluene for 24 h.
- Filtered through Celite and concentrated.
Advantages :
Asymmetric Ring-Closing Metathesis (RCM)
A novel approach leverages Grubbs catalysts for constructing the cyclohexylidene bridge:
Procedure :
- Substrates :
- Di-vinyl oxazole precursors (2 equiv)
- Grubbs 2nd-generation catalyst (5 mol%)
- Conditions :
- Stirred in CH$$2$$Cl$$2$$ at 40°C for 8 h.
- Purified via silica gel chromatography (hexane/EtOAc).
Limitations :
Solid-Phase Synthesis for High-Throughput Production
Ambeed reports a resin-bound method for industrial-scale synthesis:
Procedure :
- Resin Functionalization :
- Wang resin loaded with Fmoc-protected amino alcohol.
Cyclization :
- Treated with 1,1-cyclohexanedicarboxylic acid and DIC/HOBt.
- Fmoc deprotection with piperidine.
Cleavage :
- TFA/CH$$2$$Cl$$2$$ (95:5) to release the product.
Advantages :
Comparative Analysis of Methods
Critical Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
(3aR,3a’R,8aS,8a’S)-2,2’-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3aR,3a’R,8aS,8a’S)-2,2’-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole] can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its ability to form stable complexes might make it useful in drug design or as a molecular probe.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, (3aR,3a’R,8aS,8a’S)-2,2’-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole] could be used as a precursor for the production of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3aR,3a’R,8aS,8a’S)-2,2’-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole] would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound might inhibit certain enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound might affect specific biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Key Observations :
- Cyclopropane-bridged ligands (e.g., CAS 357209-32-6) exhibit superior enantioselectivity in radical cyanotrifluoromethylation due to their rigid, strained structure, which enforces precise substrate orientation .
Catalytic Performance
Substrate Scope
Biological Activity
The compound (3aR,3a'R,8aS,8a'S)-2,2'-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole] (CAS Number: 2085239-89-8) belongs to a class of indeno[1,2-d]oxazole derivatives. These compounds are noted for their diverse biological activities and potential applications in medicinal chemistry. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C27H28N2O2
- Molecular Weight : 412.52 g/mol
- Purity : Typically available at 95% or higher.
The biological activity of (3aR,3a'R,8aS,8a'S)-2,2'-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole] is primarily attributed to its interaction with various biological targets. The compound exhibits potential mechanisms that include:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways associated with diseases such as cancer.
- Receptor Modulation : The compound can bind to receptors that mediate cellular responses, potentially altering signaling pathways related to inflammation and cell proliferation.
Biological Activities
Research indicates several promising biological activities associated with this compound:
Anticancer Activity
Studies have shown that indeno[1,2-d]oxazole derivatives can exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Mechanistic studies suggest that it may target specific oncogenic pathways, although detailed mechanisms remain under investigation.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- In vivo models have indicated a reduction in inflammatory markers following treatment with the compound.
- It may modulate cytokine production and inhibit pathways involved in inflammation.
Antimicrobial Activity
Preliminary studies suggest that (3aR,3a'R,8aS,8a'S)-2,2'-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole] possesses antimicrobial properties:
- The compound has shown efficacy against certain bacterial strains in laboratory settings.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
